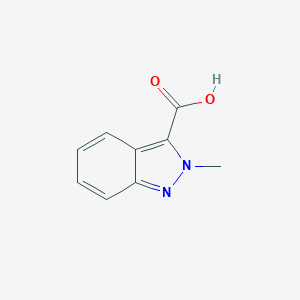

2-Methyl-2H-indazole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-8(9(12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRISPFTOZIXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427620 | |

| Record name | 2-Methyl-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34252-44-3 | |

| Record name | 2-Methyl-2H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-2H-INDAZOLE-3-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-2H-indazole-3-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F74Q4NXW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, synthesis, and known biological relevance, to support its application in research and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| pKa | Data not available | |

| Solubility | Data not available |

Synthesis

The primary synthetic route to this compound involves the hydrolysis of its corresponding methyl ester, methyl 2-methyl-2H-indazole-3-carboxylate. While a specific, detailed protocol for this exact transformation is not widely published, a general experimental procedure can be adapted from the synthesis of structurally similar 2-aryl-2H-indazole-3-carboxylic acids.[2]

Experimental Protocol: Hydrolysis of Methyl 2-Methyl-2H-indazole-3-carboxylate

This protocol is a generalized procedure and may require optimization for the specific substrate.

Materials:

-

Methyl 2-methyl-2H-indazole-3-carboxylate

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolve methyl 2-methyl-2H-indazole-3-carboxylate in methanol.

-

Add an aqueous solution of sodium hydroxide to the methanolic solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to precipitate the carboxylic acid product.

-

Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to yield this compound.

The following diagram illustrates the general workflow for the synthesis of this compound from its methyl ester.

Biological Properties and Relevance

While direct biological activity data for this compound is limited in publicly accessible literature, the broader class of 2H-indazole derivatives has shown significant pharmacological potential.

Derivatives of 2H-indazole-3-carboxamide have been identified as potent and selective antagonists of the prostanoid EP4 receptor.[3] The EP4 receptor is a key mediator in inflammatory pathways and has been implicated in the progression of certain cancers, such as colorectal cancer.[3] Antagonism of the EP4 receptor can modulate the tumor microenvironment and enhance anti-tumor immune responses.[3]

The general structure-activity relationship (SAR) studies on these derivatives indicate that the 2H-indazole scaffold is crucial for maintaining antagonist potency.[3] This suggests that this compound could serve as a valuable building block or starting material for the synthesis of novel EP4 receptor antagonists and other potential therapeutic agents.

The following diagram illustrates the potential role of 2H-indazole derivatives in the context of EP4 receptor signaling.

Conclusion

This compound represents a molecule of interest for medicinal chemistry and drug development, primarily as a scaffold for the synthesis of pharmacologically active compounds. While detailed experimental data on its intrinsic basic properties are currently sparse, its structural relationship to known bioactive molecules, particularly EP4 receptor antagonists, highlights its potential as a valuable research chemical. Further investigation into its physicochemical properties and biological activities is warranted to fully elucidate its potential applications.

References

An In-depth Technical Guide to 2-Methyl-2H-indazole-3-carboxylic acid (CAS: 34252-44-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2H-indazole-3-carboxylic acid (CAS: 34252-44-3), a key chemical intermediate and a known impurity in the synthesis of the antiemetic drug, Granisetron. This document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis based on established methodologies for indazole alkylation, and summarizes its known spectroscopic data. Furthermore, this guide discusses the compound's primary role in the pharmaceutical industry and touches upon the broader biological significance of the indazole scaffold.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 34252-44-3 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | Granisetron Impurity G | [2] |

Synthesis

The synthesis of this compound typically involves the N-alkylation of indazole-3-carboxylic acid. The key challenge in this synthesis is to achieve regioselective methylation at the N2 position of the indazole ring over the N1 position. Literature on the alkylation of indazoles suggests that the choice of base, solvent, and alkylating agent can significantly influence the N1/N2 ratio.[3][4][5]

Experimental Protocol: Regioselective N2-Methylation of Indazole-3-carboxylic Acid

This protocol is a proposed method based on general principles of indazole chemistry and may require optimization.

Materials:

-

Indazole-3-carboxylic acid

-

Methyl iodide (or dimethyl sulfate)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1M)

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Deprotonation: Add cesium carbonate (2-3 equivalents) to the solution. The use of a cesium salt has been shown in some cases to favor N2-alkylation.[6] Stir the suspension at room temperature for 30-60 minutes.

-

Methylation: Cool the reaction mixture in an ice bath. Slowly add methyl iodide (1.1-1.5 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the N1 and N2 isomers.

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Acidify the aqueous mixture to pH 3-4 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

-

Purification: Separate the N1 and N2 isomers by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent. The polarity difference between the two isomers should allow for their separation.

-

Characterization: Characterize the purified this compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound will be characterized by signals corresponding to the aromatic protons of the indazole ring, the methyl group protons, and the acidic proton of the carboxylic acid.

Predicted ¹H NMR Spectral Data (in CDCl₃, 300 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Broad Singlet | 1H | -COOH |

| ~7.8-8.2 | Multiplet | 1H | Aromatic CH |

| ~7.2-7.6 | Multiplet | 3H | Aromatic CH |

| ~4.1 | Singlet | 3H | N-CH₃ |

Reference ¹³C NMR Spectral Data for 2-Methyl-2H-indazole (in CDCl₃): [7]

| Chemical Shift (δ, ppm) |

| 149.8 |

| 126.8 |

| 122.5 |

| 121.0 |

| 120.4 |

| 117.9 |

| 35.8 |

Note: The presence of the carboxylic acid group at the 3-position in the target molecule will influence the chemical shifts of the adjacent carbons.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

Predicted Mass Spectrometry Data:

| m/z | Interpretation |

| 176.05 | [M]⁺ |

| 132.06 | [M - COOH]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid functional group.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch and O-H bend |

Biological Activity and Applications

Role as a Pharmaceutical Impurity

The primary significance of this compound in the pharmaceutical industry is its status as a known process impurity in the synthesis of Granisetron.[2] Granisetron is a potent and selective 5-HT₃ receptor antagonist used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be carefully controlled and monitored to ensure the safety and efficacy of the final drug product. Therefore, having a well-characterized standard of this compound is essential for analytical method development, validation, and routine quality control of Granisetron.

Caption: Role as an impurity in Granisetron synthesis.

Potential Biological Activities of the Indazole Scaffold

While this compound itself has not been extensively studied for its biological activity, the indazole core is a well-recognized "privileged scaffold" in medicinal chemistry.[8] Various derivatives of indazole have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer: Pazopanib, a multi-targeted tyrosine kinase inhibitor containing a 2H-indazole moiety, is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.

-

Anti-inflammatory: Several indazole derivatives have shown potent anti-inflammatory effects.

-

Antimicrobial and Antiprotozoal: Research has demonstrated the efficacy of certain 2H-indazole derivatives against various pathogens.[9][10]

-

Neurological Disorders: The indazole scaffold is present in compounds targeting various receptors in the central nervous system.

The carboxylic acid functionality on the 2-methyl-2H-indazole core provides a handle for further chemical modifications, making it a potential starting material for the synthesis of novel bioactive molecules.

Conclusion

This compound is a compound of significant interest primarily due to its role as a process-related impurity in the manufacture of Granisetron. A thorough understanding of its synthesis, purification, and spectroscopic properties is crucial for pharmaceutical quality control. While its intrinsic biological activity remains to be explored, its structural similarity to a vast array of pharmacologically active indazole derivatives suggests that it could serve as a valuable building block for future drug discovery efforts. This technical guide provides a foundational resource for researchers and professionals working with this compound and the broader class of indazole-based molecules.

References

- 1. GSRS [precision.fda.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations | Semantic Scholar [semanticscholar.org]

- 7. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 2-Methyl-2H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2-Methyl-2H-indazole-3-carboxylic acid. The combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a complete characterization of the molecule's atomic connectivity and functional groups.

Molecular Structure and Properties

This compound has the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol .[1] The structure consists of a bicyclic indazole core, with a methyl group substituted at the N2 position and a carboxylic acid group at the C3 position. The systematic IUPAC name is this compound.

Spectroscopic Data Analysis

The structural confirmation of this compound is achieved through the detailed analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the expected signals are:

-

Aromatic Protons: Four protons on the benzene ring of the indazole core, typically appearing as two doublets and two triplets in the range of δ 7.0-7.8 ppm. The exact chemical shifts and coupling constants are influenced by the electronic effects of the heterocyclic ring and the carboxylic acid group.

-

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen atom, expected to appear in the upfield region of the spectrum.

-

Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid group, typically observed at a downfield chemical shift (δ 10-13 ppm), although its position can be concentration and solvent dependent.[2]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The expected signals for this compound include:

-

Aromatic Carbons: Six signals for the carbons of the benzene ring and the pyrazole part of the indazole system.

-

Carbonyl Carbon: A signal in the downfield region (typically δ 165-185 ppm) corresponding to the carboxylic acid carbon.[3]

-

N-Methyl Carbon: A signal in the upfield region for the methyl carbon.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.0 - 7.8 | m | 4H | Indazole Ring Protons |

| N-Methyl Protons | ~4.0 | s | 3H | N-CH₃ |

| Carboxylic Acid Proton | 10 - 13 | br s | 1H | -COOH |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl Carbon | 165 - 185 | -COOH | ||

| Aromatic Carbons | 110 - 150 | Indazole Ring Carbons | ||

| N-Methyl Carbon | 30 - 40 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key characteristic absorptions for this compound are:

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, due to hydrogen bonding.[4]

-

C=O Stretch: A strong, sharp absorption band between 1710 and 1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[4]

-

C-H Stretch (Aromatic and Aliphatic): Absorptions for aromatic C-H stretching are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

-

C=C and C=N Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring and the heterocyclic system.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl C=O Stretch | 1710 - 1760 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (176.17).

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[5] For this specific molecule, fragmentation of the indazole ring may also be observed.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Loss |

| 176 | [C₉H₈N₂O₂]⁺ (Molecular Ion) | - |

| 159 | [C₉H₈N₂O]⁺ | -OH |

| 131 | [C₈H₇N₂]⁺ | -COOH |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) are common techniques. ESI is often used for LC-MS, while EI is typical for GC-MS.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations

Structure Elucidation Workflow

The logical flow of experiments and data analysis for structure elucidation is a critical aspect of the process.

Caption: Workflow for the structural elucidation of an organic compound.

Spectroscopic Data Relationship

The interplay between the different spectroscopic techniques provides a comprehensive picture of the molecular structure.

Caption: Relationship between the molecular structure and its spectroscopic data.

By systematically applying these experimental protocols and carefully interpreting the resulting data, researchers can confidently elucidate and confirm the structure of this compound. This guide serves as a foundational resource for scientists engaged in the characterization of novel chemical entities.

References

Spectroscopic and Synthetic Profile of 2-Methyl-2H-indazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for 2-Methyl-2H-indazole-3-carboxylic acid. Due to the limited availability of direct experimental spectra in public databases, this document outlines the expected spectroscopic characteristics based on analogous compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for synthesis and analysis are also provided to guide researchers in obtaining and interpreting their own data.

Molecular Structure

Chemical Formula: C₉H₈N₂O₂[1] Molecular Weight: 176.17 g/mol [1] IUPAC Name: this compound[2] SMILES: Cn1c(c2ccccc2n1)C(=O)O[1] InChI Key: ABRISPFTOZIXMP-UHFFFAOYSA-N[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~13.0 - 11.0 | Singlet (broad) | 1H | COOH | Chemical shift is concentration and solvent dependent; may exchange with D₂O.[4][6] |

| ~8.0 - 7.8 | Doublet | 1H | Ar-H | Aromatic proton, likely H-4 or H-7. |

| ~7.7 - 7.5 | Doublet | 1H | Ar-H | Aromatic proton, likely H-4 or H-7. |

| ~7.5 - 7.2 | Multiplet | 2H | Ar-H | Aromatic protons, likely H-5 and H-6. |

| ~4.2 | Singlet | 3H | N-CH₃ | N-methyl group at the 2-position. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~165 - 175 | C=O | Carboxylic acid carbonyl carbon.[4] |

| ~148 | C | Quaternary carbon of the indazole ring. |

| ~140 | C | Quaternary carbon of the indazole ring. |

| ~130 | CH | Aromatic carbon. |

| ~127 | CH | Aromatic carbon. |

| ~122 | CH | Aromatic carbon. |

| ~115 | CH | Aromatic carbon. |

| ~35 | CH₃ | N-methyl carbon. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (from COOH) |

| ~1710 - 1680 | Strong | C=O stretch (from COOH)[4] |

| ~1600, ~1470 | Medium | C=C stretch (aromatic) |

| ~1300 | Medium | C-O stretch and O-H bend |

| ~1200 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 176 | [M]⁺ (Molecular ion) |

| 159 | [M - OH]⁺ |

| 131 | [M - COOH]⁺ |

| 130 | [M - COOH - H]⁺ |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common route to N-alkylated indazoles involves the alkylation of a suitable indazole precursor.[7] For the synthesis of this compound, a plausible approach is the methylation of indazole-3-carboxylic acid or its ester, followed by hydrolysis if an ester is used.

-

Methylation of Indazole-3-carboxylic Acid Ester:

-

To a solution of methyl indazole-3-carboxylate in an appropriate solvent (e.g., DMF), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), and stir the reaction mixture at room temperature or with gentle heating.

-

The reaction will likely produce a mixture of N1 and N2 methylated isomers, which can be separated by column chromatography.

-

-

Hydrolysis of the Ester:

-

The isolated methyl 2-methyl-2H-indazole-3-carboxylate is then hydrolyzed to the carboxylic acid.

-

Dissolve the ester in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

-

Stir the mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

The solid product can be collected by filtration, washed with water, and dried.

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. The acidic proton of the carboxylic acid may be broad and its chemical shift can be concentration-dependent.[4] To confirm its presence, a D₂O exchange experiment can be performed.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region of the spectrum.[4]

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The characteristic broad O-H stretch of the carboxylic acid and the strong C=O stretch are key diagnostic peaks.[4]

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is generally softer and may yield a more prominent molecular ion peak.

-

Data Acquisition: Acquire the mass spectrum, looking for the molecular ion peak and characteristic fragmentation patterns, such as the loss of -OH and -COOH groups.

Visualizations

Caption: Workflow for the synthesis and spectroscopic characterization of organic compounds.

Caption: A potential synthetic pathway for this compound.

References

- 1. GSRS [precision.fda.gov]

- 2. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Methyl-2H-indazole-3-carboxylic acid: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2H-indazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the historical context of its discovery, modern synthetic protocols, and in-depth characterization data. Quantitative physicochemical and spectroscopic data are presented in structured tables for clarity and comparative analysis. Detailed experimental methodologies and a visual representation of the synthetic workflow are included to facilitate replication and further research.

Introduction and Historical Context

The indazole scaffold is a prominent heterocyclic motif in numerous biologically active compounds. The synthesis of the parent indazole ring system was first reported in the late 19th century. Early 20th-century chemists, including K. v. Auwers and his contemporaries, extensively explored the synthesis and reactivity of indazole derivatives, laying the groundwork for modern synthetic methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | General knowledge |

| pKa | Predicted to be in the range of 3-5 for the carboxylic acid group | General knowledge |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically starting from indazole-3-carboxylic acid. A common and effective route involves the esterification of the carboxylic acid, followed by N-methylation, and subsequent hydrolysis of the ester.

Experimental Protocol: Synthesis of this compound

This protocol is a representative modern synthesis adapted from established methods for N-alkylation of indazoles.[2][3][4][5]

Step 1: Esterification of Indazole-3-carboxylic acid to Methyl indazole-3-carboxylate

-

To a solution of indazole-3-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) dropwise at 0 °C.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl indazole-3-carboxylate.

Step 2: N-methylation of Methyl indazole-3-carboxylate

-

Dissolve methyl indazole-3-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate or cesium carbonate (1.5-2.0 eq), to the solution.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.5 eq), dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (40-60 °C) for 12-24 hours, monitoring by TLC. This reaction will produce a mixture of N1 and N2 methylated isomers.

-

After the reaction is complete, quench with water and extract the products with an organic solvent.

-

The N1 and N2 isomers, methyl 1-methyl-1H-indazole-3-carboxylate and methyl 2-methyl-2H-indazole-3-carboxylate, can be separated by column chromatography on silica gel.

Step 3: Hydrolysis of Methyl 2-methyl-2H-indazole-3-carboxylate

-

Dissolve the isolated methyl 2-methyl-2H-indazole-3-carboxylate in a mixture of a suitable organic solvent (e.g., methanol or tetrahydrofuran) and water.

-

Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq).

-

Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

The resulting precipitate of this compound can be collected by filtration, washed with cold water, and dried under vacuum.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively published. However, based on the known spectral properties of closely related indazole derivatives, the expected data is summarized below.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.0 - 8.0 | m | 4H | Ar-H |

| N-Methyl Protons | ~4.1 | s | 3H | N-CH₃ |

| Carboxylic Acid Proton | 10.0 - 13.0 | br s | 1H | COOH |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 165 - 175 | C=O |

| Aromatic Carbons | 110 - 150 | Ar-C |

| N-Methyl Carbon | ~35 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1720 - 1680 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1250 |

| C-O | Stretching | 1300 - 1200 |

| O-H | Bending | 950 - 900 (broad) |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 176.06 | Molecular Ion |

| [M - COOH]⁺ | 131.06 | Loss of the carboxylic acid group |

| [M - CH₃]⁺ | 161.05 | Loss of the methyl group |

Conclusion

This technical guide has provided a detailed overview of this compound, covering its historical context, synthesis, and predicted spectroscopic properties. The provided experimental protocol and workflow diagram offer a practical basis for its preparation in a laboratory setting. The tabulated data serves as a valuable reference for researchers and scientists engaged in the synthesis and characterization of novel indazole derivatives for potential applications in drug discovery and development. Further experimental work is warranted to precisely determine the physicochemical and biological properties of this compound.

References

- 1. GSRS [precision.fda.gov]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. research.ucc.ie [research.ucc.ie]

- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 6. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Biological Activity of 2-Methyl-2H-indazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. While direct biological data on 2-Methyl-2H-indazole-3-carboxylic acid is limited, extensive research into its close chemical relatives, particularly 2H-indazole-3-carboxamide derivatives, has revealed significant therapeutic potential. This technical guide provides an in-depth overview of the potential biological activities of this compound by examining the established activities of its derivatives. The primary focus is on the potent antagonism of the prostanoid EP4 receptor, a promising target for cancer immunotherapy. Additionally, this guide explores other potential activities, including antimicrobial and anti-inflammatory effects, and provides detailed experimental protocols for assessing these biological functions.

Potential Biological Activities

The core structure of this compound suggests several potential avenues for biological activity, primarily through the exploration of its derivatives.

Prostanoid EP4 Receptor Antagonism

The most significant and well-documented biological activity of derivatives of the 2H-indazole-3-carboxylic acid scaffold is their potent antagonism of the prostanoid EP4 receptor. The EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2), is implicated in various physiological and pathological processes, including inflammation and carcinogenesis. Blocking the PGE2/EP4 signaling pathway is an emerging strategy in cancer immunotherapy, particularly for colorectal cancer.

2H-indazole-3-carboxamide derivatives have been identified as highly potent and selective EP4 receptor antagonists. These compounds have demonstrated single-nanomolar antagonistic activity in various cell-based functional assays.[1][2] The 2H-regioisomer of the indazole core has been shown to be crucial for maintaining this potent antagonist activity.[2]

The following table summarizes the in vitro antagonist activity of a selection of 2H-indazole-3-carboxamide derivatives against the human EP4 receptor.

| Compound | Structure | GloSensor cAMP Assay IC50 (nM) | CRE Reporter Assay IC50 (nM) |

| 7 | R = H | 68.0 ± 0.8 | - |

| 8 | R = 4-F | - | - |

| 14 | R = 4-CN | 1.1 ± 0.1 | 4.1 ± 0.2 |

| Compound with R = 4-Cl | - | 1.5 ± 0.2 | - |

| Compound with R = 4-CH3 | - | 2.3 ± 0.3 | - |

| Compound with R = 4-OCH3 | - | 3.1 ± 0.4 | - |

Data extracted from a study on 2H-indazole-3-carboxamide derivatives as novel potent prostanoid EP4 receptor antagonists for colorectal cancer immunotherapy.[2]

The prostanoid EP4 receptor primarily signals through a Gsα-protein-coupled pathway, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This increase in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene transcription. Antagonists of the EP4 receptor block this signaling cascade.

Caption: Prostanoid EP4 Receptor Signaling Pathway and its Antagonism.

Antimicrobial and Antiprotozoal Activity

Derivatives of the 2H-indazole scaffold have also been investigated for their antimicrobial properties, with notable activity against various protozoan parasites. Studies have demonstrated that certain 2-phenyl-2H-indazole derivatives exhibit potent in vitro activity against Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis.[3][4]

| Compound | Target Organism | IC50 (µM) |

| Derivative A | Entamoeba histolytica | 0.5 |

| Derivative A | Giardia lamblia | 1.2 |

| Derivative A | Trichomonas vaginalis | 0.8 |

| Derivative B | Entamoeba histolytica | 2.1 |

| Derivative B | Giardia lamblia | 3.5 |

| Derivative B | Trichomonas vaginalis | 1.9 |

Illustrative data based on published studies.

Anti-inflammatory Activity (COX-2 Inhibition)

The structural similarity of indazole derivatives to known anti-inflammatory agents has prompted investigations into their ability to inhibit cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are key mediators of inflammation. Some 2H-indazole derivatives have shown selective inhibitory activity against COX-2, suggesting potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.

| Compound | COX-1 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |

| Indazole Derivative X | > 100 | 0.5 |

| Indazole Derivative Y | > 100 | 1.2 |

Illustrative data based on published studies.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-Methyl-2H-indazole-3-carboxamide Derivatives

The synthesis of 2H-indazole-3-carboxamide derivatives typically starts from commercially available methyl 1H-indazole-3-carboxylate.[2]

Caption: General Synthetic Workflow for 2H-indazole-3-carboxamides.

Step 1: N-Methylation of Methyl 1H-indazole-3-carboxylate

-

To a solution of methyl 1H-indazole-3-carboxylate in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

-

Add methyl iodide and stir the reaction mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to isolate methyl 2-methyl-2H-indazole-3-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the methyl 2-methyl-2H-indazole-3-carboxylate in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

-

Add lithium hydroxide (LiOH) and heat the mixture.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration and dry to obtain this compound.

Step 3: Amide Coupling

-

Dissolve the this compound in DMF.

-

Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Add the desired amine and stir the reaction at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction by adding water and extracting with an organic solvent.

-

Purify the final 2-Methyl-2H-indazole-3-carboxamide derivative by column chromatography.

Prostanoid EP4 Receptor Antagonism Assays

This assay measures changes in intracellular cAMP levels in response to EP4 receptor activation or inhibition.

-

Cell Culture: Culture HEK293 cells stably expressing the human EP4 receptor and a GloSensor™ cAMP biosensor in a suitable medium.

-

Cell Plating: Seed the cells into a 96-well white-walled, clear-bottom plate and incubate overnight.

-

Reagent Preparation: Prepare a solution of the GloSensor™ cAMP reagent in an appropriate buffer.

-

Assay Procedure:

-

Remove the culture medium from the wells and add the GloSensor™ cAMP reagent solution.

-

Incubate the plate at room temperature to allow for reagent equilibration.

-

Add the test compounds (potential antagonists) at various concentrations to the wells.

-

Incubate for a short period.

-

Add a known EP4 receptor agonist (e.g., PGE2) at a concentration that elicits a submaximal response (EC80).

-

Measure the luminescence signal immediately using a luminometer.

-

-

Data Analysis: Calculate the percent inhibition of the agonist-induced cAMP response for each concentration of the test compound and determine the IC50 value.

This assay measures the transcriptional activity of the cAMP response element (CRE), a downstream target of the EP4 receptor signaling pathway.

-

Cell Culture and Transfection: Co-transfect HEK293 cells with a plasmid encoding the human EP4 receptor and a reporter plasmid containing a CRE-driven luciferase gene.

-

Cell Plating: Plate the transfected cells in a 96-well plate.

-

Assay Procedure:

-

Treat the cells with the test compounds at various concentrations.

-

After a suitable incubation period, stimulate the cells with an EP4 agonist (e.g., PGE2).

-

Incubate further to allow for luciferase expression.

-

Lyse the cells and measure the luciferase activity using a luciferase assay reagent and a luminometer.

-

-

Data Analysis: Determine the IC50 values by calculating the concentration of the antagonist that causes a 50% reduction in the agonist-induced luciferase expression.

In Vitro Antiprotozoal Activity Assay[3][4]

This protocol describes a method for determining the in vitro activity of compounds against protozoan parasites.

-

Parasite Culture: Maintain axenic cultures of the protozoan parasites (E. histolytica, G. lamblia, T. vaginalis) in their respective appropriate culture media.

-

Assay Setup:

-

In a 96-well microtiter plate, add serial dilutions of the test compounds.

-

Add a standardized inoculum of the parasite trophozoites to each well.

-

Include positive controls (a known antiprotozoal drug) and negative controls (no drug).

-

-

Incubation: Incubate the plates under the appropriate conditions (e.g., 37°C in an anaerobic or microaerophilic environment) for a specified period (e.g., 48 hours).

-

Viability Assessment: Determine the viability of the parasites using a suitable method, such as microscopic counting of motile trophozoites or a colorimetric assay (e.g., MTT assay).

-

Data Analysis: Calculate the percentage of inhibition of parasite growth for each compound concentration and determine the IC50 value.

In Vitro COX-2 Inhibition Assay (Fluorometric)[8][9]

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Prepare solutions of human recombinant COX-2 enzyme, a fluorometric probe (e.g., ADHP), heme, and the substrate (arachidonic acid).

-

Dissolve the test compounds in DMSO.

-

-

Assay Procedure:

-

In a 96-well black plate, add the reaction buffer, COX-2 enzyme, heme, and the fluorometric probe.

-

Add the test compounds at various concentrations.

-

Incubate the plate at 37°C for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) using a fluorescence plate reader.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

Conclusion

While direct biological studies on this compound are not extensively reported, the substantial body of evidence for its derivatives strongly suggests a high potential for significant biological activity. The most promising avenue for this scaffold lies in the development of potent and selective prostanoid EP4 receptor antagonists for applications in oncology. Furthermore, the potential for antimicrobial and anti-inflammatory activities warrants further investigation. The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of this compound and its derivatives, facilitating future research and drug development efforts in these promising therapeutic areas.

References

Theoretical Analysis of 2-Methyl-2H-indazole-3-carboxylic Acid: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 2-Methyl-2H-indazole-3-carboxylic acid. While direct theoretical studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines the established computational methodologies for characterizing its structural, electronic, and spectroscopic properties. By examining data from closely related indazole derivatives, we present a framework for predicting the behavior of this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering detailed protocols and comparative data to facilitate further investigation of this and similar compounds.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1] These activities include roles as anti-inflammatory agents, anticancer therapeutics, and antagonists for various receptors.[2] The specific compound, this compound, belongs to this family and its structural and electronic properties are crucial for understanding its potential as a pharmacological agent.

Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for elucidating the molecular characteristics that govern the function of such compounds. These computational methods provide insights into molecular geometry, electronic structure, and spectroscopic signatures, which can guide synthetic efforts and drug design. This guide will detail the theoretical approaches that can be applied to this compound and present available data from analogous compounds to serve as a predictive baseline.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| Canonical SMILES | CN1N=C(C2=CC=CC=C21)C(=O)O | |

| InChI Key | ABRISPFTOZIXMP-UHFFFAOYSA-N | |

| Predicted LogP | 1.5-2.0 (Consensus) | |

| Predicted pKa (acidic) | 3.5-4.5 (Carboxylic Acid) |

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Theoretical and Computational Data of Related Indazole Derivatives

Due to the limited availability of direct theoretical studies on this compound, this section presents computational data for structurally similar indazole derivatives. These data, primarily derived from Density Functional Theory (DFT) calculations, offer a valuable comparative framework for predicting the properties of the target molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties and reactivity of a molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability.

Table 1: Calculated HOMO-LUMO Energies and Energy Gaps for Indazole-3-carboxamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Computational Method | Reference |

| 1-Butyl-1H-indazole-3-carboxamide | -6.21 | -0.89 | 5.32 | DFT/B3LYP/6-311+G(d,p) | [3] |

| N-(3-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide | -6.54 | -1.45 | 5.09 | DFT/B3LYP/6-311+G(d,p) | [3] |

| 1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide | -6.48 | -1.21 | 5.27 | DFT/B3LYP/6-311+G(d,p) | [3] |

These values for related N-alkylated indazole-3-carboxamides suggest that this compound would likely exhibit a significant HOMO-LUMO gap, indicating good electronic stability.

Computational methods can predict Nuclear Magnetic Resonance (NMR) spectra, which are essential for structural elucidation. Below are predicted chemical shifts for a related indazole structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4-Dichloro-1H-indazole

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 (N-H) | ~13.0 - 13.5 (br s) | - |

| H-5 | ~7.5 - 7.7 (d) | - |

| H-6 | ~7.2 - 7.4 (t) | - |

| H-7 | ~7.8 - 8.0 (d) | - |

| C-3 | - | ~135 - 140 |

| C-3a | - | ~120 - 125 |

| C-4 | - | ~115 - 120 |

Reference:[4]. Note: These predictions are for a different indazole derivative and serve as an example of the expected ranges. Experimental conditions will affect the observed shifts.

Experimental Protocols for Theoretical Studies

This section outlines the standard computational procedures for conducting a theoretical investigation of this compound.

-

Model Construction: The 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method: Density Functional Theory (DFT) is a widely used method for such studies. The B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice that provides a good balance of accuracy and computational cost.[3]

-

Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed in the gas phase or with an implicit solvent model (e.g., PCM).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[5]

-

Molecular Orbitals: Following geometry optimization, the HOMO and LUMO energies are calculated. The molecular orbital surfaces are visualized to understand the regions of electron density involved in chemical reactions.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution, hybridization, and intramolecular interactions.[7]

-

GIAO Method: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors.[8]

-

Chemical Shift Calculation: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard compound (e.g., Tetramethylsilane, TMS), which is calculated at the same level of theory.

Visualizations

Caption: A logical workflow for the theoretical characterization of a small molecule.

Indazole derivatives have been investigated for their role as inhibitors of various kinases and as antagonists of receptors such as the prostanoid EP4 receptor, which is implicated in colorectal cancer.[7] A simplified hypothetical signaling pathway where an indazole derivative might act is depicted below.

Caption: Hypothetical inhibition of the EP4 receptor signaling pathway.

Conclusion

While direct computational studies on this compound are sparse, this technical guide demonstrates that a robust theoretical characterization is achievable through standard quantum chemical methodologies. By leveraging data from analogous indazole derivatives, researchers can formulate well-grounded hypotheses regarding the electronic, structural, and spectroscopic properties of this molecule. The outlined experimental protocols provide a clear path for future computational investigations, which will be instrumental in elucidating its potential for applications in drug discovery and materials science. It is recommended that the theoretical predictions presented herein be validated through experimental synthesis and characterization.

References

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Therapeutic Potential of 2-Methyl-2H-indazole-3-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, derivatives of 2-Methyl-2H-indazole-3-carboxylic acid are emerging as a promising class of therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of known derivatives, with a particular focus on their role as prostanoid EP4 receptor antagonists in the context of cancer immunotherapy.

Synthetic Pathways to 2-Methyl-2H-indazole-3-carboxamide Derivatives

The synthesis of 2-Methyl-2H-indazole-3-carboxamide derivatives, key analogs of this compound, typically commences with the N-alkylation of a commercially available 1H-indazole-3-carboxylate ester. A crucial step in this process is the separation of the N1 and N2 regioisomers, as the biological activity is often specific to one isomer. The 2H-indazole isomer is frequently the preferred regioisomer for potent biological activity, as seen in the development of EP4 receptor antagonists.[1]

The general synthetic route can be summarized as follows:

-

N-Alkylation: Methyl 1H-indazole-3-carboxylate is reacted with a suitable alkyl halide (e.g., methyl iodide or other substituted benzyl bromides) in the presence of a base such as potassium hydroxide in an anhydrous solvent like dimethylformamide (DMF). This reaction yields a mixture of the N1 and N2 alkylated indazole esters.[1]

-

Isomer Separation: The resulting regioisomers are separated using silica gel chromatography.[1]

-

Hydrolysis: The separated 2-alkyl-2H-indazole-3-carboxylate ester is then hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide in a mixture of solvents such as tetrahydrofuran, methanol, and water.[1]

-

Amide Coupling: The final step involves the coupling of the 2-alkyl-2H-indazole-3-carboxylic acid with a desired amine to form the carboxamide derivative. This is typically achieved using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.[1]

A generalized workflow for this synthesis is depicted below:

Prostanoid EP4 Receptor Antagonism: A Key Mechanism of Action

A significant area of research for this compound derivatives is their activity as antagonists of the prostanoid EP4 receptor. The EP4 receptor is a G-protein coupled receptor (GPCR) that is activated by prostaglandin E2 (PGE2), a potent inflammatory mediator.[2] In the tumor microenvironment, the PGE2/EP4 signaling pathway is often upregulated and plays a crucial role in promoting cell proliferation, invasion, and immunosuppression.[3] By blocking this pathway, EP4 antagonists can potentially enhance anti-tumor immune responses, making them attractive targets for cancer immunotherapy.[4]

The EP4 Receptor Signaling Pathway

The binding of PGE2 to the EP4 receptor primarily activates the Gαs subunit of the associated G-protein. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of downstream effectors.[2][5]

The key steps in the canonical EP4 signaling pathway are:

-

PGE2 Binding and G-protein Activation: PGE2 binds to the EP4 receptor, causing a conformational change that promotes the exchange of GDP for GTP on the Gαs subunit.[5]

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase, which converts ATP to cAMP.[5]

-

Downstream Effector Activation: The increased intracellular cAMP levels lead to the activation of protein kinase A (PKA).[2][5] PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which in turn regulates the expression of genes involved in inflammation and cell proliferation.

The mechanism of action of 2-Methyl-2H-indazole-3-carboxamide derivatives as EP4 antagonists involves competitively binding to the EP4 receptor, thereby preventing PGE2 from binding and initiating this signaling cascade.[2]

The following diagram illustrates the EP4 receptor signaling pathway and the point of intervention by 2-Methyl-2H-indazole-3-carboxamide antagonists:

Quantitative Analysis of Biological Activity

The potency of 2-Methyl-2H-indazole-3-carboxamide derivatives as EP4 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values are determined through in vitro assays that measure the inhibition of PGE2-induced cAMP production in cells expressing the EP4 receptor. A lower IC50 value indicates a more potent compound.

| Compound ID | Structure | EP4 Antagonistic Activity (IC50, nM) |

| 14 | 2-(4-(Trifluoromethyl)benzyl)-2H-indazole-3-carboxamide derivative | 1.1 ± 0.1 |

| 7 | 2-Benzyl-2H-indazole-3-carboxamide derivative | 68.0 ± 0.8 |

Data extracted from a study on 2H-indazole-3-carboxamide derivatives as EP4 antagonists for colorectal cancer immunotherapy.[1]

Experimental Protocols

General Procedure for Amide Coupling

To a solution of the 2-alkyl-2H-indazole-3-carboxylic acid in DMF are added HATU, DIPEA, and the desired amine. The reaction mixture is stirred at room temperature for a specified period. Upon completion, the reaction is quenched, and the product is extracted and purified by chromatography.[1]

GloSensor™ cAMP Assay for EP4 Antagonistic Activity

This assay is used to measure the ability of a compound to inhibit PGE2-induced cAMP production in cells stably expressing the human EP4 receptor.

-

Cell Seeding: HEK293 cells stably expressing the EP4 receptor and a cAMP-sensitive biosensor are seeded into 384-well plates.

-

Compound Incubation: The cells are incubated with varying concentrations of the test compound.

-

PGE2 Stimulation: After the incubation period, the cells are stimulated with a fixed concentration of PGE2 to induce cAMP production.

-

Luminescence Detection: The change in luminescence, which is proportional to the intracellular cAMP concentration, is measured using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

Derivatives of this compound, particularly the 3-carboxamide analogs, represent a promising class of compounds for the development of novel therapeutics. Their potent and selective antagonism of the EP4 receptor highlights their potential in cancer immunotherapy and other inflammatory conditions. The synthetic routes are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. Further research into the optimization of the pharmacokinetic and pharmacodynamic properties of these derivatives is warranted to advance them towards clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 3. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 2-Methyl-2H-indazole-3-carboxylic acid: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methyl-2H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described synthetic route starts from commercially available 1H-indazole-3-carboxylic acid and proceeds through a three-step sequence involving esterification, regioselective N-methylation, and subsequent hydrolysis. This protocol emphasizes practical experimental procedures, including reagent selection, reaction conditions, and purification methods. Quantitative data is summarized for clarity, and a detailed experimental workflow is visualized to aid in procedural understanding.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The specific regioisomer, this compound, serves as a key intermediate in the synthesis of various biologically active molecules. The synthetic challenge in preparing this compound lies in the selective methylation of the indazole nitrogen at the N2 position. This protocol outlines a reliable method to achieve this synthesis, providing researchers with a practical guide for laboratory-scale preparation.

Overall Synthesis Scheme

The synthesis of this compound is accomplished via the following three-step reaction sequence:

-

Esterification: 1H-Indazole-3-carboxylic acid is converted to its corresponding methyl ester to protect the carboxylic acid functionality.

-

N-Methylation: The methyl 1H-indazole-3-carboxylate is methylated, leading to a mixture of N1 and N2 isomers. Conditions are chosen to favor the formation of the desired N2-methylated product.

-

Hydrolysis: The methyl ester of the N2-methylated indazole is hydrolyzed to yield the final product, this compound.

Data Presentation

| Step | Reaction | Starting Material | Product | Reagents and Solvents | Typical Yield (%) |

| 1 | Esterification | 1H-Indazole-3-carboxylic acid | Methyl 1H-indazole-3-carboxylate | Methanol, Sulfuric Acid (catalytic) | 90-95 |

| 2 | N-Methylation | Methyl 1H-indazole-3-carboxylate | Methyl 2-methyl-2H-indazole-3-carboxylate | Methyl Iodide, Potassium Carbonate, DMF | 40-50 (isolated N2 isomer) |

| 3 | Hydrolysis | Methyl 2-methyl-2H-indazole-3-carboxylate | This compound | Lithium Hydroxide, THF/Water | >95 |

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indazole-3-carboxylate

Materials:

-

1H-Indazole-3-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

To a stirred solution of 1H-Indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is neutral to basic, which will precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield Methyl 1H-indazole-3-carboxylate as a solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes if necessary.

Characterization Data (Methyl 1H-indazole-3-carboxylate):

-

¹H NMR (CDCl₃, 400 MHz): δ 10.5 (br s, 1H), 8.25 (d, 1H), 7.5 (m, 2H), 7.3 (m, 1H), 4.0 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 164.5, 141.5, 137.0, 127.5, 123.0, 122.0, 121.0, 111.0, 52.5.

-

MS (ESI): m/z 177.1 [M+H]⁺.

Step 2: Synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate

Materials:

-

Methyl 1H-indazole-3-carboxylate

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel, rotary evaporator

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (1.5 eq) in anhydrous DMF, add Methyl 1H-indazole-3-carboxylate (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC to observe the formation of the two isomers and the consumption of the starting material.

-

After the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain a crude mixture of the N1 and N2 methylated isomers.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the two isomers. The N2 isomer is typically more polar and will elute after the N1 isomer.

Characterization Data (Methyl 2-methyl-2H-indazole-3-carboxylate):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, 1H), 7.45-7.35 (m, 2H), 7.15 (t, 1H), 4.30 (s, 3H), 4.05 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 163.0, 148.0, 130.0, 127.0, 122.5, 121.0, 120.5, 118.0, 52.0, 40.0.

-

MS (ESI): m/z 191.1 [M+H]⁺.

Step 3: Synthesis of this compound

Materials:

-

Methyl 2-methyl-2H-indazole-3-carboxylate

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve Methyl 2-methyl-2H-indazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate should form.

-

Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-